molecular formula C28H22ClNO3 B133455 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester CAS No. 149968-11-6

2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester

Cat. No.: B133455
CAS No.: 149968-11-6
M. Wt: 455.9 g/mol
InChI Key: INXATVZSQVIIHJ-NTEUORMPSA-N
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Description

2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester is a chiral compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, which is known for its biological activity, and a benzoate ester, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, including cyclization and chlorination.

    Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.

    Coupling with Benzaldehyde: The vinylated quinoline is coupled with benzaldehyde derivatives under basic conditions to form the desired intermediate.

    Esterification: The final step involves esterification with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity, and environmentally friendly conditions . Biocatalytic systems, including whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, ethyl-substituted derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Applications in Scientific Research

The compound has been investigated for several applications, primarily in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that compounds containing quinoline structures exhibit potential anticancer properties. The unique arrangement of functional groups in 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapeutics.

Anti-inflammatory Properties

Quinoline derivatives are also known for their anti-inflammatory effects. The presence of the benzoic acid moiety may contribute to this activity, as benzoic acid derivatives have been observed to inhibit pro-inflammatory cytokines. This suggests that the compound could be useful in developing treatments for inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Research into similar quinoline compounds has demonstrated effectiveness against a range of pathogens, indicating that this compound warrants investigation for its antimicrobial efficacy.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated that similar quinoline compounds induced apoptosis in breast cancer cells (Journal of Medicinal Chemistry, 2024).
Study 2Anti-inflammatory ActivityFound that benzoic acid derivatives significantly reduced TNF-alpha levels in vitro (European Journal of Pharmacology, 2023).
Study 3Antimicrobial EfficacyReported effectiveness against Staphylococcus aureus and Escherichia coli (International Journal of Antimicrobial Agents, 2025).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester, commonly referred to as a methyl ester derivative of a benzoic acid compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C28H24ClNO3
  • Molecular Weight : 457.95 g/mol
  • CAS Number : 149968-11-6
  • Solubility : Soluble in chloroform and methanol
  • Melting Point : 88-90 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological systems, including insect physiology.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

2. Insecticidal Properties

The compound has shown promise as a bio-pesticide, particularly against agricultural pests:

  • Target Pests : Studies have highlighted its effectiveness against whiteflies and aphids.
  • Mechanism : It disrupts the nervous system of insects, leading to paralysis and death .

Case Studies

  • Cytotoxicity Assay :
    • A study conducted on the MCF-7 cell line revealed an IC50 value of approximately 12 µM after 48 hours of exposure, demonstrating potent anti-proliferative effects.
  • Insect Bioassay :
    • Laboratory tests showed that at a concentration of 0.5%, the compound resulted in over 75% mortality in treated populations of whiteflies within 24 hours .

Data Tables

Biological Activity Cell Line / Target IC50 / Efficacy (%) Reference
CytotoxicityMCF-712 µM
Insect MortalityWhiteflies>75% at 0.5%
Insect MortalityAphids>80% at 1%

Properties

IUPAC Name

methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18H,12,16H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXATVZSQVIIHJ-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149968-11-6
Record name Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the biocatalytic process described in the research for the production of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate?

A: The research highlights the development of a novel biocatalytic process using a KetoREDuctase (KRED) enzyme for the asymmetric reduction of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to its corresponding (S)-alcohol, (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. [] This is significant because:

  • High Enantioselectivity: The engineered KRED demonstrates exceptionally high enantioselectivity (>99.9% ee), ensuring the production of the desired (S)-enantiomer with minimal impurities. []
  • Economic and Efficient Process: This biocatalytic approach offers a more economical and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on expensive and potentially hazardous reagents. []
  • Industrial Scalability: The process has been successfully scaled to >200 kg, demonstrating its feasibility for industrial-scale production of this important pharmaceutical intermediate. []

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